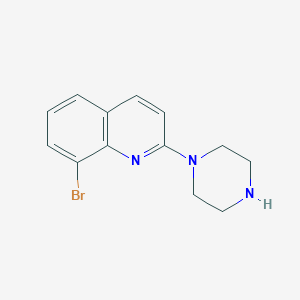

8-Bromo-2-(piperazin-1-yl)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-2-(piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C13H14BrN3 and its molecular weight is 292.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

8-Bromo-2-(piperazin-1-yl)quinoline serves as a building block for synthesizing various therapeutic agents, particularly in the development of:

- Antimalarial Drugs : Its derivatives have shown potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain modifications of the compound have yielded IC50 values in the low nanomolar range, indicating strong efficacy against the parasite .

- Anticancer Agents : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Studies suggest that it can disrupt cell cycle progression and modulate apoptotic pathways, making it a promising candidate for cancer therapeutics .

Biological Studies

The compound is utilized in biological studies investigating:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. The compound may inhibit acetylcholinesterase (AChE), thereby enhancing cognitive function through increased acetylcholine levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Bromine Position | Alters reactivity and potency |

| Piperazine Substitution | Enhances receptor interaction |

| Methyl Group Presence | Influences solubility and bioavailability |

These modifications can significantly impact the efficacy and safety profile of the compound, guiding future drug design efforts.

Antimalarial Activity

A study demonstrated that derivatives similar to this compound exhibited potent antimalarial effects with some compounds showing IC50 values in the low nanomolar range against Plasmodium falciparum .

Neuroprotective Effects

Research indicated that this compound could inhibit AChE, suggesting its potential for improving cognitive functions in models of Alzheimer's disease .

化学反应分析

Nucleophilic Substitution

The bromine atom at position 8 is susceptible to nucleophilic displacement, enabling the introduction of diverse functional groups. This reaction is often facilitated by polar aprotic solvents and basic conditions.

Piperazine Functionalization

The piperazine moiety can undergo:

-

Alkylation/Acylation : Reactions with alkylating agents (e.g., methylating agents) or acylating agents (e.g., acyl chlorides) to form derivatives with enhanced stability or bioactivity.

-

Coupling Reactions : For example, click chemistry (CuAAC) with azides or alkynes to generate triazole-linked derivatives, as observed in related quinoline sulfonamides .

Electrophilic Aromatic Substitution

The quinoline ring may participate in electrophilic substitution , particularly at positions para to the piperazine group. This reactivity is influenced by the electron-withdrawing bromine and the electron-donating piperazine.

Cyclization and Condensation

In multi-component reactions, 8-Bromo-2-(piperazin-1-yl)quinoline can undergo:

-

Knoevenagel condensation with active methylene compounds (e.g., malononitrile), followed by intramolecular cyclization to form fused heterocycles like pyrano[3,2-c]chromenones .

-

Mechanism : Initial condensation with a catalyst (e.g., L-proline), nucleophilic addition, and cyclization with loss of the catalyst .

Biological Targeting

Derivatives of this compound have shown potential in:

-

Anticancer activity : Modulation of enzymes like PKM2 through sulfonamide derivatives .

-

Antimalarial and antimicrobial applications : Leveraging the bromine and piperazine groups for receptor/enzyme interactions .

Structural and Reactivity Insights

The compound’s reactivity is governed by:

-

Electronic effects : The bromine atom’s electron-withdrawing nature directs substitution reactions, while the piperazine’s electron-donating properties influence aromatic substitution.

-

Steric factors : The bulky piperazine group may hinder certain reactions, necessitating optimized conditions.

属性

CAS 编号 |

348133-70-0 |

|---|---|

分子式 |

C13H14BrN3 |

分子量 |

292.17 g/mol |

IUPAC 名称 |

8-bromo-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14BrN3/c14-11-3-1-2-10-4-5-12(16-13(10)11)17-8-6-15-7-9-17/h1-5,15H,6-9H2 |

InChI 键 |

BSHYLYRHKLYWCF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

规范 SMILES |

C1CN(CCN1)C2=NC3=C(C=CC=C3Br)C=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。